

Physical and chemical properties of 2,3-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dimethylphenylboronic acid**

Cat. No.: **B067271**

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dimethylphenylboronic Acid**: Properties, Applications, and Experimental Protocols

Abstract

2,3-Dimethylphenylboronic acid (CAS No. 183158-34-1) is a vital organoboron compound widely utilized in organic synthesis. As a substituted arylboronic acid, its primary role is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its application in Suzuki-Miyaura coupling, and insights into its relevance in the fields of materials science and drug discovery. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental details.

Compound Identification and Core Properties

2,3-Dimethylphenylboronic acid, also known as 2,3-dimethylbenzeneboronic acid, is a solid, crystalline compound at room temperature.^{[1][2]} Its structure consists of a benzene ring substituted with two methyl groups at the 2 and 3 positions and a boronic acid moiety [-B(OH)₂] at the 1 position. This substitution pattern provides specific steric and electronic properties that influence its reactivity in cross-coupling reactions.

A summary of its key identifiers and physical properties is presented below for quick reference.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(2,3-dimethylphenyl)boronic acid [1] [3]
Synonyms	2,3-Dimethylbenzeneboronic acid, o-Xylene-3-boronic acid [2] [4]
CAS Number	183158-34-1 [1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₁ BO ₂ [1] [3] [5]
Molecular Weight	149.98 g/mol [3] [4]
SMILES	Cc1cccc(B(O)O)c1C [4]

| InChI Key | ZYYANAWVBDFAHY-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#) |

Physicochemical Data

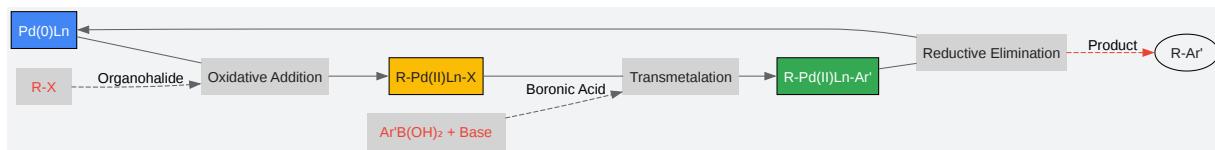
The physical and chemical characteristics of **2,3-dimethylphenylboronic acid** are crucial for its handling, storage, and application in synthesis. It typically appears as a white to light yellow crystalline powder.[\[1\]](#)[\[2\]](#) It is important to note that commercial samples often contain varying amounts of the corresponding boroxine (anhydride), a cyclic trimer formed by the dehydration of three boronic acid molecules.[\[2\]](#)[\[4\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	174-180 °C	[4][6]
Boiling Point	312.6 ± 52.0 °C (Predicted)	[6]
Density	1.07 ± 0.1 g/cm³ (Predicted)	[6][7]
Solubility	Soluble in methanol; slightly soluble in water	[2][7][8]
pKa	8.70 ± 0.58 (Predicted)	[6][7]

| Storage | Room temperature; recommended under inert gas at 2-8°C | [6][7] |

Chemical Reactivity and the Suzuki-Miyaura Coupling


The utility of **2,3-dimethylphenylboronic acid** is dominated by its application in the Suzuki-Miyaura cross-coupling reaction.^[4] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl and substituted aromatic structures that are common motifs in pharmaceuticals and functional materials.^{[9][10]}

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base. The cycle consists of three primary steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2,3-dimethylphenyl moiety) to the Pd(II) center, displacing the halide.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.[11]

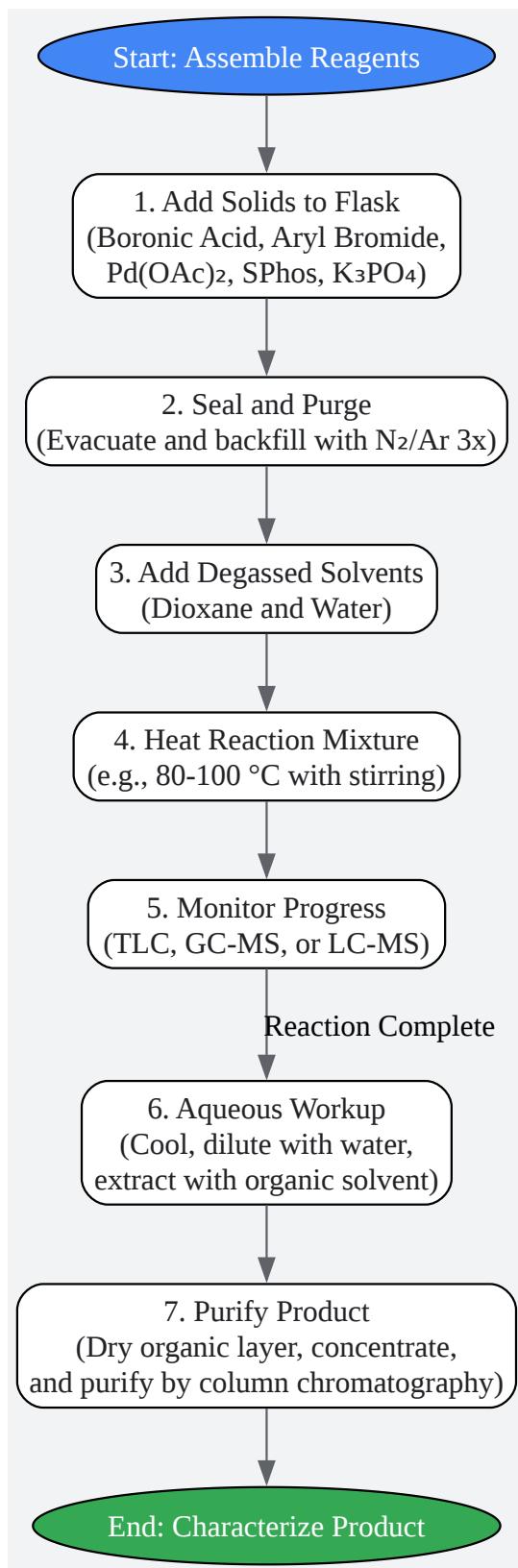
[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Causality in Experimental Design

The choice of reaction components is critical for a successful coupling:

- Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors are effective. Ligands, such as phosphines (e.g., SPhos, XPhos), are often essential to stabilize the catalyst and promote the reaction steps, especially for sterically hindered partners like **2,3-dimethylphenylboronic acid**.
- Base: The base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate anion $[ArB(OH)_3]^-$, which facilitates the transmetalation step. The choice of base can significantly impact yield, especially with base-sensitive substrates.[9]
- Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous phase for the base. This biphasic system efficiently brings the organic-soluble catalyst and halide into contact with the water-soluble activated boronate.[11]


Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of **2,3-dimethylphenylboronic acid** with an aryl bromide.

Materials and Reagents

- **2,3-Dimethylphenylboronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (2 mol%)
- SPhos (4 mol%)
- Potassium Phosphate (K_3PO_4) (2.5 equiv.)
- 1,4-Dioxane
- Deionized Water
- Reaction vessel (e.g., Schlenk tube)
- Magnetic stirrer and heating plate
- Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

- **Vessel Preparation:** To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), **2,3-dimethylphenylboronic acid** (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.5 equiv.).
- **Inert Atmosphere:** Seal the tube with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
- **Solvent Addition:** Under the inert atmosphere, add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) prevents quenching of the catalyst.
- **Reaction:** Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Research and Drug Discovery

Boronic acids are cornerstone reagents in modern medicinal chemistry.^[12] The ability to form C-C bonds with high efficiency and functional group tolerance makes the Suzuki-Miyaura reaction a preferred method for synthesizing complex molecules.

- **Drug Discovery:** Many drug candidates and approved pharmaceuticals contain biaryl scaffolds, which are crucial for binding to biological targets.^[13] **2,3-Dimethylphenylboronic acid** allows for the introduction of a sterically defined 2,3-dimethylphenyl group, which can be used to probe steric pockets in enzyme active sites or protein-protein interfaces. The incorporation of boronic acids into drug discovery has grown significantly, with five FDA-approved drugs containing this moiety as of 2020.^[14] The boronic acid group itself can act

as a reversible covalent inhibitor by interacting with active site serine or threonine residues.

[12][15][16]

- Materials Science: The biaryl structures synthesized using this reagent are also fundamental to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.[10]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of **2,3-Dimethylphenylboronic acid** and ensuring laboratory safety.

- Hazards: The compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[2][6] It may also cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[4]
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[2][17] In case of contact with eyes, rinse cautiously with water for several minutes.[2][6]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8] For long-term stability and to minimize anhydride formation, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[6][7]

Spectroscopic Data

Characterization of **2,3-Dimethylphenylboronic acid** is typically performed using standard spectroscopic methods. While specific spectra are instrument-dependent, general features can be predicted.

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the ~7.0-7.8 ppm range) and two distinct singlets for the two methyl groups (in the ~2.2-2.5 ppm range). The broad singlet for the -B(OH)₂ protons may also be visible, though its position is variable and it can exchange with D₂O.

- ^{13}C NMR: The carbon spectrum will show signals for the aromatic carbons and the two methyl carbons.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic B-O stretching and O-H stretching bands.[\[1\]](#)

Authentic spectra can often be found in chemical supplier databases or specialized spectral libraries.[\[18\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethylphenylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2,3-Dimethylphenylboronic Acid | 183158-34-1 | TCI AMERICA [tcichemicals.com]
- 3. (2,3-DIMETHYLPHENYL)BORONIC ACID | CAS 183158-34-1 [matrix-fine-chemicals.com]
- 4. 2,3-二甲基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. 2,3-Dimethylphenylboronic acid | 183158-34-1 [amp.chemicalbook.com]
- 7. 2,3-Dimethylphenylboronic acid | 183158-34-1 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekalert.org [eurekalert.org]
- 16. sciencedaily.com [sciencedaily.com]
- 17. 2,3-Dimethylphenylboronic Acid | 183158-34-1 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 18. 2,3-Dimethylphenylboronic acid(183158-34-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,3-Dimethylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067271#physical-and-chemical-properties-of-2-3-dimethylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com